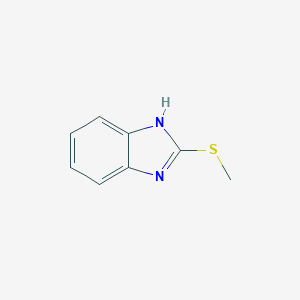

2-(Methylthio)benzimidazol

Übersicht

Beschreibung

2-(Methylthio)benzimidazole is a chemical compound with the formula C8H8N2S . It is also known by other names such as S-Methyl-2-mercaptobenzimidazole and 2-Methylsulfanyl-1H-benzoimidazole . It is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure involving the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzimidazoles .Molecular Structure Analysis

The molecular weight of 2-(Methylthio)benzimidazole is 164.228 . Its structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Benzimidazoles have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .Physical And Chemical Properties Analysis

2-(Methylthio)benzimidazole is a light yellow to beige fine crystalline powder . It has a melting point of 202-205 °C . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 2-(Methylthio)benzimidazol

Korrosionsschutz: this compound wurde als wirksamer Korrosionsschutzmittel identifiziert, insbesondere für Metalle wie Zink in sauren Umgebungen. Es funktioniert durch Adsorption auf der Metalloberfläche, wodurch sowohl anodische als auch kathodische Reaktionen reduziert und die Korrosionsrate deutlich verlangsamt werden .

Antibakterielle Aktivität: Diese Verbindung hat Potenzial in der antimikrobiellen Aktivität gezeigt. Derivate von Benzimidazol, zu denen die 2-(Methylthio)-Variante gehört, wurden synthetisiert und auf ihre antibakteriellen Eigenschaften gegen verschiedene Bakterienstämme wie B. cereus, V. cholerae, S. dysenteriae, S. aureus und E. coli .

Medizinische Forschung: Hemmung der Gefäßverkalkung: In der medizinischen Forschung wurde this compound auf seine Fähigkeit untersucht, die Verkalkung von glatten Gefäßmuskelzellen (VSMCs) zu hemmen, was ein wichtiger Faktor bei Gefäßerkrankungen ist .

Pharmazeutische Anwendungen: Benzimidazolderivate sind bekannt für ihre breite Palette an pharmazeutischen Anwendungen, darunter Antihypertensiva, Antivirale, Antimykotika, Anti-HIVs, Antikonvulsiva und Antidiabetika. Obwohl spezifische Studien zu this compound begrenzt sind, deutet seine strukturelle Ähnlichkeit auf ein Potenzial in diesen Bereichen hin .

Chemische Synthese und Katalyse: Die Verbindung wurde in chemischen Syntheseprozessen als Vorläufer oder Katalysator für die Herstellung verschiedener Benzimidazolderivate mit gewünschten Eigenschaften für die weitere Forschung oder industrielle Anwendungen verwendet .

Quanten-theoretische Studien: Quanten-theoretische Studien wurden durchgeführt, um die Struktur von Benzimidazolverbindungen mit Hemmeigenschaften vorherzusagen, zu denen auch this compound gehört. Diese Studien helfen beim Verständnis der elektronischen Struktur und Reaktivität solcher Verbindungen .

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which include 2-(methylthio)benzimidazole, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 2-(Methylthio)benzimidazole may interact with its targets in a similar manner, leading to changes in their activity.

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 164.228 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The action of 2-(Methylthio)benzimidazole may be influenced by various environmental factors. For instance, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the action, efficacy, and stability of 2-(Methylthio)benzimidazole may be influenced by the pH and ionic strength of its environment.

Safety and Hazards

When handling 2-(Methylthio)benzimidazole, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to prevent fire caused by electrostatic discharge steam .

Biochemische Analyse

Biochemical Properties

It is known that benzimidazoles, the family to which 2-(Methylthio)benzimidazole belongs, have a broad spectrum of biological activities . They are known to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 2-(Methylthio)benzimidazole remain to be determined .

Cellular Effects

2-substituted benzimidazoles have been reported to have diverse anticancer activities . They are known to interact with various cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazoles are known to exhibit their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Benzimidazoles are known to have a wide safety margin, suggesting that they may have long-term effects on cellular function

Dosage Effects in Animal Models

Benzimidazoles are known to have a wide safety margin in ruminants and horses, suggesting that their effects may vary with different dosages

Metabolic Pathways

It is known that triclabendazole, a halogenated thiol derivative of benzimidazole, is metabolized into the active metabolite sulfoxide and subsequently to inactivate sulfone in Fasciola hepatica

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKJFOHZLXIAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064577 | |

| Record name | 1H-Benzimidazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-24-1 | |

| Record name | 2-(Methylthio)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1W4OYE3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

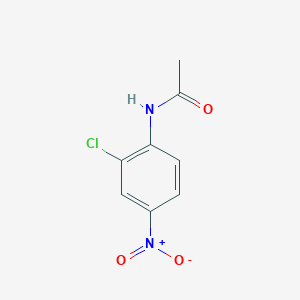

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)